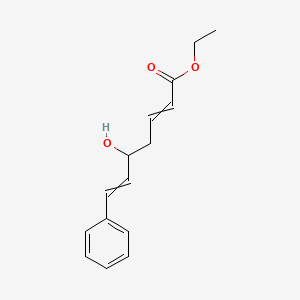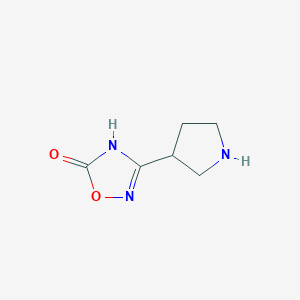
4-iso-Butoxy-3,5-difluorothiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iso-Butoxy-3,5-difluorothiophenol is an organic compound with the molecular formula C10H12F2OS It consists of a thiophenol core substituted with iso-butoxy and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3,5-difluorothiophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Another method involves the preparation of 3,5-difluorophenol, which can be synthesized through a series of steps including the preparation of diazonium salts and subsequent hydrolysis
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired yield. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-iso-Butoxy-3,5-difluorothiophenol undergoes various types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thiophenol group to thiol or sulfide derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenol group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-iso-Butoxy-3,5-difluorothiophenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-iso-Butoxy-3,5-difluorothiophenol involves its interaction with molecular targets through various pathways. The specific pathways depend on the nature of the chemical reactions it undergoes. For example, in oxidation reactions, the compound may act as an electron donor, while in substitution reactions, it may serve as a nucleophile or electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-iso-Butoxy-4,5-difluorothiophenol: Similar in structure but with different substitution patterns on the aromatic ring.
4-Fluorothiophenol: Contains a single fluorine atom and lacks the iso-butoxy group.
Uniqueness
4-iso-Butoxy-3,5-difluorothiophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both iso-butoxy and difluoro groups enhances its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H12F2OS |
|---|---|
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
3,5-difluoro-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H12F2OS/c1-6(2)5-13-10-8(11)3-7(14)4-9(10)12/h3-4,6,14H,5H2,1-2H3 |
InChI-Schlüssel |
VRIVHIOWESNGCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1F)S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)

-](/img/structure/B12639170.png)
![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)




![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)



